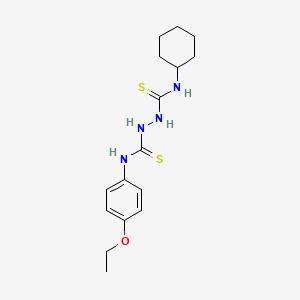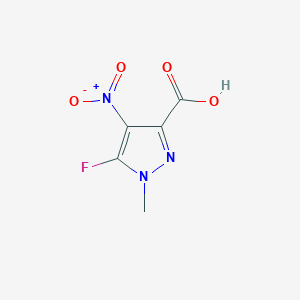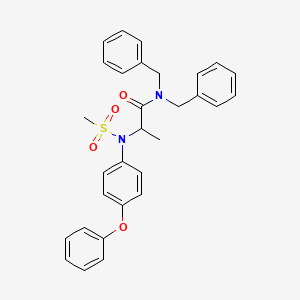
N-cyclohexyl-N'-(4-ethoxyphenyl)hydrazine-1,2-dicarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea typically involves the reaction of cyclohexyl isothiocyanate with 4-ethoxyaniline. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Cyclohexyl isothiocyanate+4-ethoxyaniline→1-[(cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea
The reaction mixture is usually stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thioureas
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities. It has shown promising results against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer properties. Studies have indicated that it may inhibit the growth of certain cancer cell lines.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-[(cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit the function of bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular pathways involved in cell division and growth, which may explain its potential anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(Cyclohexylcarbamothioyl)amino]benzamide
- 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea
- 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea
Comparison
Compared to similar compounds, 1-[(cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea exhibits unique properties due to the presence of the ethoxyphenyl group, which enhances its solubility and potential biological activity. Its cyclohexylcarbamothioyl moiety also contributes to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H24N4OS2 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[(4-ethoxyphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H24N4OS2/c1-2-21-14-10-8-13(9-11-14)18-16(23)20-19-15(22)17-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H2,17,19,22)(H2,18,20,23) |
Clave InChI |
NCXDQCKTEHQULD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=S)NNC(=S)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[(2,3,5,6-tetrafluorobenzene-1,4-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2,2-trifluoroacetamide)](/img/structure/B12457510.png)
![2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B12457511.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12457516.png)

![3-[1-(5-Chloro-2-methoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B12457528.png)
![N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine](/img/structure/B12457531.png)
methanone](/img/structure/B12457537.png)


![3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12457551.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457552.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B12457558.png)
![5-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12457560.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B12457576.png)
